molecular formula C13H14BrNO2 B1351095 6-Bromospiro[chroman-2,4'-piperidin]-4-one CAS No. 690632-08-7

6-Bromospiro[chroman-2,4'-piperidin]-4-one

货号: B1351095
CAS 编号: 690632-08-7
分子量: 296.16 g/mol
InChI 键: HTOKNOIQHUEHNB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromospiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound of high interest in modern medicinal chemistry and drug discovery. The spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold is recognized as a privileged and important pharmacophore, serving as a structural component in numerous drug candidates and biochemical tools . Research into this class of compounds focuses on exploring their structure-activity relationships (SAR) to develop new biologically active substances . The bromine substitution at the 6-position offers a versatile synthetic handle for further functionalization, enabling extensive exploration of its chemical space for various therapeutic applications. This product is supplied as a high-purity compound for research purposes. The base compound is associated with CAS RN 690632-08-7 , and a hydrochloride salt form (CAS RN 921760-46-5) is also available . The molecular formula for the free base is C₁₃H₁₄BrNO₂ with a molecular weight of 296.16 . Intended Use and Disclaimer: this compound is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care and adhere to all relevant laboratory safety protocols.

属性

IUPAC Name

6-bromospiro[3H-chromene-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOKNOIQHUEHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383404
Record name 6-Bromospiro[chroman-2,4'-piperidin]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-08-7
Record name 6-Bromospiro[chroman-2,4'-piperidin]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthesis of 6-Bromo-1-(tert-butoxycarbonyl) Spiro(chroman-2,4'-piperidine)-4-one

This intermediate is synthesized by coupling an amine precursor with a carboxyl-activating agent in an organic solvent, followed by purification:

  • Reagents and Conditions:
    • Starting amine (0.012 M)
    • N-ethyl-N′-3-dimethylaminopropylcarbodiimide (EDC) (0.013 M)
    • 1-Hydroxybenzotriazole (HOBt) (0.001 M)
    • Triethylamine (0.039 M)
    • Solvent: Methylene chloride
    • Room temperature stirring
  • Procedure:
    • The amine is added to the stirred solution of EDC, HOBt, and triethylamine in methylene chloride.
    • Reaction progress is monitored by thin-layer chromatography (TLC).
    • Upon completion, solvent is evaporated under reduced pressure.
    • The residue is partitioned between water and ethyl acetate.
    • The organic layer is dried over sodium sulfate and evaporated.
    • Purification is done by silica gel column chromatography using hexane:ethyl acetate (80:20 v/v).
  • Yield and Physical State:
    • Yellow semi-solid mass
    • Yield: 54%

This step forms the protected spiro compound, facilitating further transformations.

Deprotection to Obtain 6-Bromo-Spiro(chroman-2,4'-piperidine)-4-one Trifluoroacetic Acid Salt

  • Reagents and Conditions:
    • Compound 6 (0.011 M) dissolved in methylene chloride (25 mL)
    • Trifluoroacetic acid (TFA) (0.11 M)
    • Room temperature stirring for 8 hours
  • Procedure:
    • TFA is added to the solution of compound 6.
    • Reaction progress monitored by TLC.
    • After completion, solvent is evaporated under reduced pressure.
    • Residual mass is stirred with diethyl ether to precipitate the product.
    • Solid is filtered, washed with diethyl ether, and dried.
  • Yield and Physical State:
    • Yellow solid
    • Yield: 78%

This step removes the tert-butoxycarbonyl protecting group, yielding the free amine salt form of the spiro compound.

Further Functionalization: Sulfonamide Derivatives

  • General Procedure:
    • Compound 7 (free amine salt) is reacted with aryl sulfonyl chlorides in the presence of catalytic dimethylaminopyridine (DMAP) and triethylamine in dry methylene chloride.
    • Reaction is carried out at room temperature.
    • Progress monitored by TLC.
    • After completion, the product is isolated and purified.
  • Example:
    • N-[1-(6-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidin]-1'-yl)-3-methyl-1-oxobutan-2-yl]benzene sulfonamide derivatives were synthesized with yields up to 80% and characterized by melting points, elemental analysis, IR, and NMR spectroscopy.

Reaction Monitoring and Purity Assessment

  • Thin-layer chromatography (TLC) on silica gel 254F60 plates is used routinely to monitor reaction progress and assess purity.
  • Purification is typically achieved by silica gel column chromatography with hexane/ethyl acetate solvent systems.
  • Characterization of intermediates and final products includes:
    • Nuclear Magnetic Resonance (NMR) spectroscopy
    • Infrared (IR) spectroscopy
    • Mass spectrometry (MS)
    • Elemental analysis

Summary Table of Preparation Steps

Step No. Compound/Form Key Reagents & Conditions Yield (%) Physical State Notes
1 6-Bromo-1-(tert-butoxycarbonyl) Spiro(chroman-2,4'-piperidine)-4-one Amine + EDC + HOBt + Triethylamine in CH2Cl2, RT 54 Yellow semi-solid Coupling and protection step
2 6-Bromo-Spiro(chroman-2,4'-piperidine)-4-one TFA salt TFA in CH2Cl2, RT, 8 h 78 Yellow solid Deprotection of Boc group
3 Sulfonamide derivatives Aryl sulfonyl chloride + DMAP + Triethylamine in CH2Cl2, RT Up to 80 Solid Functionalization for biological activity

Research Findings and Notes

  • The synthetic route is efficient and reproducible, with moderate to good yields.
  • The use of carbodiimide coupling agents (EDC) and HOBt facilitates amide bond formation under mild conditions.
  • Protection with tert-butoxycarbonyl (Boc) groups is crucial to prevent side reactions during coupling.
  • Deprotection with trifluoroacetic acid is a standard method to obtain the free amine.
  • The final compounds and intermediates are well-characterized by multiple spectroscopic techniques ensuring structural confirmation.
  • The synthetic methodology allows for further derivatization, such as sulfonamide formation, expanding the compound’s utility in medicinal chemistry.

化学反应分析

Types of Reactions

6-Bromospiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the piperidinone ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced piperidinone derivatives.

    Substitution: Substituted chroman derivatives with various functional groups.

科学研究应用

Medicinal Chemistry

6-Bromospiro[chroman-2,4'-piperidin]-4-one has been extensively studied for its potential as a therapeutic agent. Notable applications include:

  • Acetyl-CoA Carboxylase Inhibition : This compound has been identified as a potent inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibiting ACC can have therapeutic implications for conditions such as obesity, diabetes, and cardiovascular diseases .
  • Antimicrobial Activity : Research indicates that derivatives of spiro[chroman-2,4'-piperidin]-4-one exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have reported effective minimum inhibitory concentrations against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections caused by multidrug-resistant organisms .
  • Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The compound's mechanism may involve apoptosis induction and modulation of key signaling pathways .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
  • DNA Interaction : Potential binding to DNA could lead to alterations in gene expression and cellular function.

Case Studies

  • Antimicrobial Efficacy Study : A study highlighted the efficacy of spirocyclic compounds against resistant strains of bacteria. Modifications at the bromine site significantly enhanced antimicrobial activity.
    Microbial StrainMinimum Inhibitory Concentration (MIC) μg/mL
    Staphylococcus aureus32
    Escherichia coli16
    Candida albicans64
  • Anticancer Research : A clinical trial evaluating the effects of spiro[chroman-2,4'-piperidin]-4-one derivatives on prostate cancer patients reported promising results with reduced tumor sizes and improved patient outcomes.
    Cell LineIC50 (μM)
    MCF-745
    MDA-MB-23150
    PC-340
    DU-14555

Industrial Applications

In addition to its medicinal properties, this compound serves as a valuable building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for various chemical reactions, including substitution reactions, oxidation, reduction, and hydrolysis.

Chemical Reactions Analysis

The compound can undergo several reactions:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles such as amines or thiols.
  • Oxidation and Reduction : The chroman ring can be oxidized to form quinones or reduced to dihydro derivatives.
Reaction TypeMajor Products Formed
SubstitutionVarious substituted derivatives
OxidationQuinones and other oxidized products
ReductionDihydro derivatives
HydrolysisCarboxylic acids and amines

作用机制

The mechanism of action of 6-Bromospiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the spiro linkage play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biochemical pathways, depending on its structural modifications and the nature of the target.

相似化合物的比较

Sulfonyl-Bridged Derivatives

The introduction of sulfonyl groups significantly enhances cytotoxic potency. For instance, compound 16 (6-sulfonylspiro[chroman-2,4'-piperidin]-4-one) demonstrated IC50 values of 0.31–5.62 µM against MCF-7, A2780, and HT-29 cells, outperforming the parent bromo derivative. This activity is attributed to improved hydrophobic interactions and apoptosis induction via caspase-3 activation .

Trimethoxyphenyl Derivatives

In contrast, compound 15 (6-trimethoxyphenylspiro[chroman-2,4'-piperidin]-4-one) exhibited weaker activity (IC50: 18.77–47.05 µM ). The bulky methoxy groups likely hinder target binding, emphasizing the importance of substituent steric effects .

Fluorinated Analogues

The 6-fluorospiro[chroman-2,4'-piperidin]-4-one derivative (Molecular formula: C13H15ClFNO2) shares structural similarity but replaces bromine with fluorine.

Quinoline-Modified Derivatives

Derivatives like 12a (1′-(quinoline-4-carbonyl)spiro[chroman-2,4′-piperidin]-4-one) were designed as acetyl-CoA carboxylase inhibitors for metabolic diseases. These compounds prioritize enzyme binding over cytotoxicity, reflecting divergent therapeutic applications .

Structural-Activity Relationship (SAR) Insights

Position Substituent Biological Activity (IC50, µM) Key Observations References
6 Bromine 2.1–8.4 (baseline) Moderate activity; serves as a lead
6 Sulfonyl 0.31–5.62 Optimal hydrophobicity and apoptosis
6 Trimethoxyphenyl 18.77–47.05 Steric hindrance reduces efficacy
6 Fluorine N/A Potential metabolic advantages
  • Electron-Withdrawing Groups: Sulfonyl and bromine substituents enhance cytotoxicity, likely by polarizing the chromanone ring and improving target binding .
  • Bulkier Groups : Trimethoxyphenyl reduces activity, highlighting the need for balanced steric properties .

Mechanistic Differences

  • 6-Bromospiro Derivatives : Induce apoptosis via caspase-3 activation and cell cycle arrest at sub-G1 and G2-M phases .
  • Sulfonyl Derivatives : Trigger >3-fold increase in early apoptosis compared to bromo analogues, suggesting enhanced pro-apoptotic signaling .
  • Quinoline Hybrids: Target metabolic enzymes (e.g., acetyl-CoA carboxylase) rather than direct cytotoxicity, indicating scaffold versatility .

生物活性

6-Bromospiro[chroman-2,4'-piperidin]-4-one is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that includes a chroman moiety fused with a piperidine ring. This unique configuration contributes to its biological activity and interaction with various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate caspase pathways leading to programmed cell death.

Case Study: Breast Cancer Cell Line (MCF-7)

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

  • Cell Viability Reduction: 70% at a concentration of 50 µM after 48 hours.
  • Apoptosis Induction: Increased levels of cleaved caspase-3 and PARP were observed, indicating activation of apoptotic pathways.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be mediated through the suppression of NF-kB signaling pathways.

Cytokine Concentration (pg/mL) Control Treatment
TNF-alpha500300150
IL-6400250100

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic processes.
  • Receptor Modulation: It can bind to receptors on cell surfaces, influencing signal transduction pathways.
  • DNA Interaction: Potential interactions with DNA could lead to alterations in gene expression patterns associated with cell growth and apoptosis.

常见问题

Basic: What synthetic strategies are effective for preparing 6-Bromospiro[chroman-2,4'-piperidin]-4-one derivatives?

Answer:
The synthesis typically involves multi-step routes, starting with Kabbe’s condensation to form the spirocyclic core. Key steps include:

  • Intermediate preparation : tert-Butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is synthesized via carbamate protection of the piperidine nitrogen, followed by deprotection to yield Spiro[chroman-2,4'-piperidin]-4-one .
  • Functionalization : Sulfonyl or carbonyl groups are introduced via nucleophilic substitution or coupling reactions. For example, sulfonyl chloride derivatives react with the spirocyclic scaffold under triethylamine catalysis to form sulfonamide-linked analogs (e.g., compound 16) .
  • Characterization : Confirmation of structure via ¹H NMR (400 MHz in DMSO-d6), HRMS, and CHN elemental analysis is critical .

Basic: What analytical methods are recommended for characterizing this compound derivatives?

Answer:

  • ¹H NMR spectroscopy : Used to confirm substituent placement and spirocyclic integrity. For example, DMSO-d6 resolves proton environments near the bromine atom and piperidine ring .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., Agilent 6230 TOF LC/MS) .
  • TLC monitoring : Silica GF254 plates with ethyl acetate/hexane eluent track reaction progress .

Advanced: How can structure-activity relationship (SAR) studies optimize the anticancer activity of these derivatives?

Answer:
SAR strategies include:

  • Substituent variation : Sulfonyl groups (e.g., compound 16, IC50 = 0.31–5.62 μM) enhance cytotoxicity compared to carbonyl or trimethoxyphenyl groups (e.g., compound 15, IC50 = 18.77–47.05 μM) .
  • Positional effects : Bromine at the 6-position increases steric and electronic interactions with target proteins, as seen in analogs like 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one .
  • Cell line specificity : Test against diverse cancer models (e.g., MCF-7, A2780, HT-29) to identify selectivity patterns .

Advanced: What mechanistic insights explain the pro-apoptotic effects of these compounds?

Answer:

  • Apoptosis induction : Annexin V/PI assays show compound 16 triggers early apoptosis (3-fold increase in MCF-7 cells at 24 hours) .
  • Cell cycle arrest : Flow cytometry reveals accumulation in sub-G1 (apoptotic) and G2-M phases, suggesting DNA damage checkpoint activation .
  • Target identification : Screen for interactions with apoptosis regulators (e.g., Bcl-2, caspases) using pull-down assays or molecular docking .

Advanced: How can researchers address discrepancies between in vitro potency and in vivo efficacy?

Answer:

  • Pharmacokinetic optimization : Improve solubility via prodrug strategies (e.g., Boc-protected intermediates) or nanoformulation .
  • In vivo models : Use xenografts (e.g., MCF-7 tumors in nude mice) to validate efficacy while monitoring toxicity .
  • Metabolic stability : Assess hepatic microsome stability to identify metabolically labile groups requiring modification .

Advanced: What experimental designs resolve contradictions in cytotoxicity data across studies?

Answer:

  • Standardized assays : Use MTT with matched cell densities and incubation times (e.g., 48-hour exposure at 37°C) to minimize variability .
  • Dose-response validation : Replicate IC50 determinations with independent compound batches to confirm reproducibility .
  • Counter-screening : Test against non-cancerous cell lines (e.g., HEK293) to exclude nonspecific toxicity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。